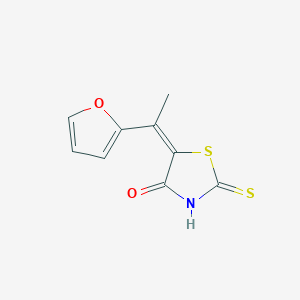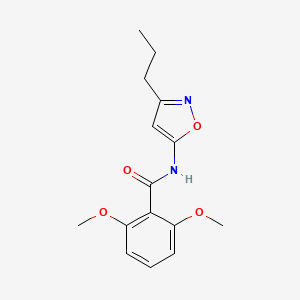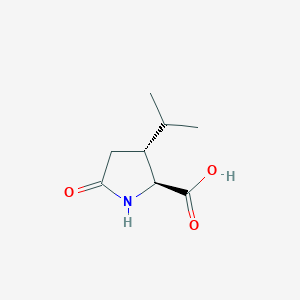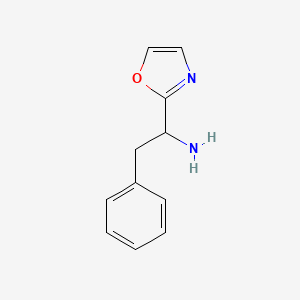
1-(Oxazol-2-yl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxazol-2-yl)-2-phenylethanamine is a heterocyclic compound that features an oxazole ring fused to a phenylethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazol-2-yl)-2-phenylethanamine typically involves the formation of the oxazole ring followed by its attachment to the phenylethanamine moiety. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions . The reaction conditions often require the use of catalysts or reagents like phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, thereby optimizing the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1-(Oxazol-2-yl)-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Oxazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The oxazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to these targets. This binding can modulate the activity of the targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar ring structure.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Benzoxazole: A fused heterocyclic compound with a benzene ring attached to the oxazole ring.
Uniqueness
1-(Oxazol-2-yl)-2-phenylethanamine is unique due to its combination of the oxazole ring with a phenylethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-(1,3-oxazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H12N2O/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-7,10H,8,12H2 |
Clave InChI |
DNGSNXCQPDTAAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=NC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


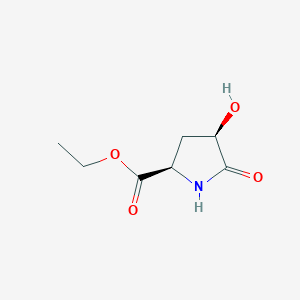
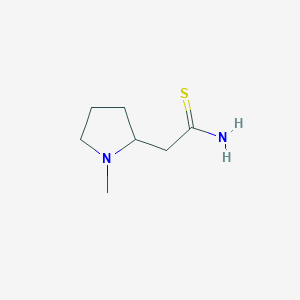
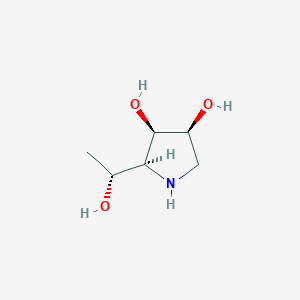
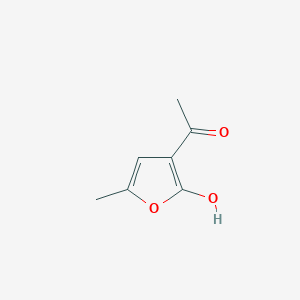

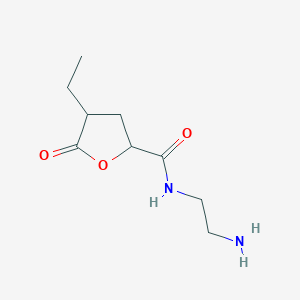
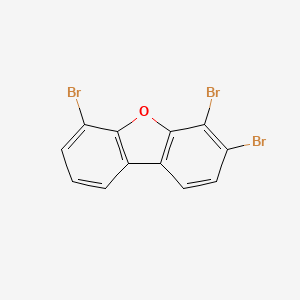

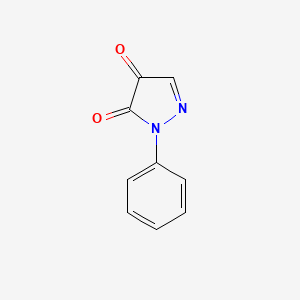
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
